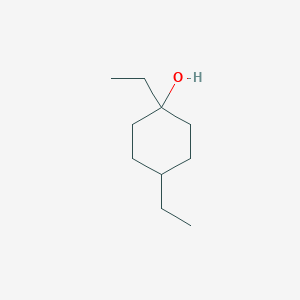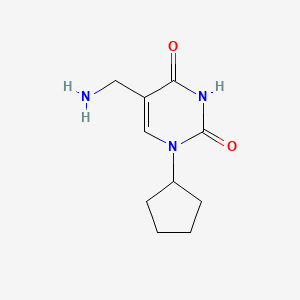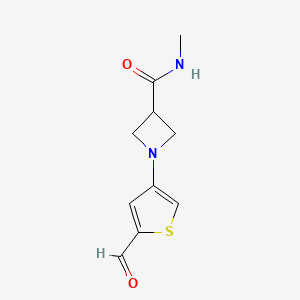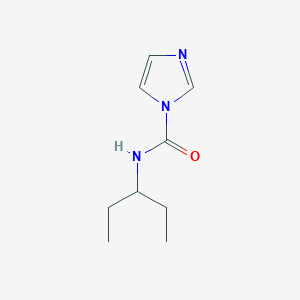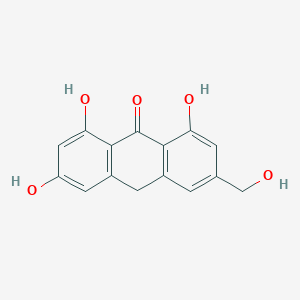
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one, also known as citreorosein, is a naturally occurring anthraquinone derivative. It is primarily isolated from the lichen Xanthoria parietina and is known for its vibrant yellow color. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one typically involves the hydroxylation of anthraquinone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron salts.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, particularly lichens. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized as a dye and pigment in various industrial applications.
Mécanisme D'action
The mechanism of action of 1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Emodin: Another anthraquinone derivative with similar hydroxyl groups but different positions.
Aloe-emodin: Contains similar functional groups but is derived from aloe plants.
Chrysophanol: An anthraquinone with hydroxyl groups at different positions.
Uniqueness
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one is unique due to its specific hydroxylation pattern and the presence of a hydroxymethyl group.
Propriétés
Numéro CAS |
61350-20-7 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1,3,8-trihydroxy-6-(hydroxymethyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O5/c16-6-7-1-8-3-9-4-10(17)5-12(19)14(9)15(20)13(8)11(18)2-7/h1-2,4-5,16-19H,3,6H2 |
Clé InChI |
WFJYZLIPUMYMBA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)CO)O)C(=O)C3=C1C=C(C=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanol](/img/structure/B13156400.png)
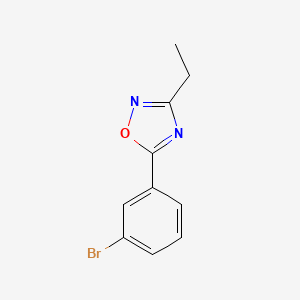


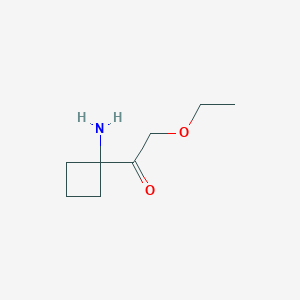

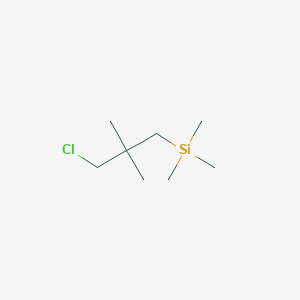
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)

